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Di(trimethylolpropane) - 23235-61-2

Di(trimethylolpropane)

Catalog Number: EVT-290497
CAS Number: 23235-61-2
Molecular Formula: C12H26O5
Molecular Weight: 250.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Di(trimethylolpropane) is a tetraol, meaning it possesses four hydroxyl groups, making it highly reactive and versatile in polymerization reactions. It serves as a crucial building block in the synthesis of various polymers, including polyurethanes, polyesters, polycarbonates, and polyacrylates [].

Overview

Di(trimethylolpropane) is a chemical compound derived from trimethylolpropane, a versatile polyol used in various industrial applications. This compound plays a significant role in the production of resins, coatings, and adhesives due to its ability to enhance the properties of formulations. Di(trimethylolpropane) is particularly valued for its functionality and reactivity, making it an essential component in the formulation of high-performance materials.

Source

Di(trimethylolpropane) is synthesized primarily through the etherification of trimethylolpropane, which itself is produced via the aldol condensation of n-butyraldehyde and formaldehyde in an alkaline medium. The synthesis process can yield various oligomers, including di(trimethylolpropane) and tri(trimethylolpropane), depending on the reaction conditions employed .

Classification

Di(trimethylolpropane) belongs to the class of polyols, specifically as a branched-chain alcohol. It is categorized under aliphatic alcohols and is known for its multifunctional nature, containing multiple hydroxyl groups that allow it to participate in various chemical reactions.

Synthesis Analysis

Methods

Di(trimethylolpropane) can be synthesized through several methods, with etherification being the most common. The synthesis typically involves heating trimethylolpropane in the presence of an acid catalyst under controlled conditions to promote ether formation while removing water produced during the reaction .

Technical Details

The etherification reaction generally occurs at temperatures ranging from 50°C to 200°C, with optimal conditions being around 70°C to 190°C. A key aspect of this process is maintaining low water content (less than 3% by weight) to drive the reaction towards the formation of di(trimethylolpropane). Continuous removal of water under vacuum conditions enhances yield and purity .

Molecular Structure Analysis

Structure

Di(trimethylolpropane) has a complex branched structure characterized by two hydroxymethyl groups attached to a propane backbone. Its molecular formula is C9H18O6C_9H_{18}O_6, indicating it contains nine carbon atoms, eighteen hydrogen atoms, and six oxygen atoms.

Data

  • Molecular Weight: Approximately 206.24 g/mol
  • Structural Formula: The compound can be represented as follows:
HO CH2C CH2OH 2CH2OH\text{HO CH}_2-\text{C CH}_2\text{OH }_2-\text{CH}_2\text{OH}

This structure highlights the presence of multiple hydroxyl groups, which contribute to its reactivity and utility in various applications.

Chemical Reactions Analysis

Reactions

Di(trimethylolpropane) participates in several chemical reactions, including esterification and transesterification. These reactions are crucial for producing polyesters and other derivatives used in coatings and adhesives.

Technical Details

In esterification reactions, di(trimethylolpropane) can react with fatty acids or their esters to form various esters that are used as lubricants or plasticizers. The efficiency of these reactions can be influenced by factors such as temperature, molar ratios of reactants, and the presence of catalysts .

Mechanism of Action

Process

The mechanism of action for di(trimethylolpropane) primarily involves its ability to form hydrogen bonds due to its hydroxyl groups. This property allows it to interact effectively with other compounds during polymerization or cross-linking processes.

Data

The formation of di(trimethylolpropane) esters through transesterification involves nucleophilic attack by the hydroxyl groups on carbonyl carbon atoms of fatty acids or their derivatives. This reaction can be optimized using specific catalysts and controlled temperatures to maximize yield .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 290°C
  • Density: About 1.1 g/cm³
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Reactivity: Di(trimethylolpropane) can undergo esterification and etherification.
  • Stability: Generally stable under normal conditions but may decompose at elevated temperatures or in the presence of strong acids or bases.
Applications

Di(trimethylolpropane) is widely used in various scientific and industrial applications:

  • Coatings: It acts as a cross-linking agent in paint formulations, enhancing durability and adhesion.
  • Adhesives: The compound improves bonding properties in adhesives used for wood, plastics, and metals.
  • Plasticizers: It is utilized in producing flexible plastics that require improved performance characteristics.
  • Lubricants: Di(trimethylolpropane) esters serve as biodegradable lubricants derived from renewable resources .
Synthesis and Production Methodologies

Homogeneous Acid-Catalyzed Transesterification Protocols

Di(trimethylolpropane) (di-TMP) tetraesters represent a significant class of biolubricant base stocks synthesized through homogeneous acid-catalyzed transesterification. This method involves reacting crude palm kernel oil (CPKO) derived from Elaeis guineensis with di-TMP alcohol. The reaction mechanism proceeds through protonation of the carbonyl oxygen in triglyceride molecules by acid catalysts (typically sulfuric acid), followed by nucleophilic attack by di-TMP's hydroxyl groups. This results in sequential cleavage of fatty acid chains from glycerol and their reattachment to di-TMP's tetrafunctional structure, forming mono-, di-, tri-, and tetraesters as intermediates, with the tetraester as the target product [1] [6].

Optimal reaction conditions established through extensive research include:

  • Molar ratio: CPKO to di-TMP at 1.6:1
  • Catalyst loading: 1.7 wt% sulfuric acid
  • Temperature: 150°C
  • Duration: 4.6 hours

Under these conditions, the process achieves a 79% yield of biolubricant with 91% selectivity for the tetraester fraction. The reaction requires meticulous moisture control due to the hydrolysis sensitivity of ester bonds in acidic environments. Post-reaction processing involves neutralization with sodium bicarbonate, followed by solvent extraction (typically ethyl acetate or hexane) to isolate the ester products from glycerol, catalyst residues, and unreacted materials [1] [4].

Table 1: Homogeneous Acid-Catalyzed Transesterification Parameters and Outcomes

Reaction ParameterOptimal ValueFunctionOutcome
CPKO:di-TMP Molar Ratio1.6:1Stoichiometric balanceMaximizes tetraester formation
Catalyst (H₂SO₄) Loading1.7 wt%Proton donation, electrophile activation91% tetraester selectivity
Reaction Temperature150°CKinetic energy provision79% product yield
Reaction Duration4.6 hoursCompletion of esterificationComplete glycerol separation
Post-Reaction ProcessingNeutralization (NaHCO₃) & ExtractionImpurity removal>99% purity achievable

Optimization via D-Optimal Experimental Design

Response Surface Methodology (RSM) employing D-optimal design significantly enhances the efficiency of di-TMP tetraester synthesis by minimizing experimental runs while maximizing statistical robustness. This approach systematically evaluates interactions between four critical parameters: CPKO/di-TMP molar ratio (1.4:1–1.8:1), reaction time (3–6 hours), temperature (140–160°C), and catalyst concentration (1.0–2.0% H₂SO₄). Unlike standard factorial designs, D-optimal design accommodates operational constraints by eliminating impractical variable combinations and focusing experiments within feasible regions [1] [2].

The mathematical model derived from D-optimal experimentation follows a second-order polynomial equation:

[\text{Yield} = \beta0 + \sum\betaiXi + \sum\beta{ii}Xi^2 + \sum\beta{ij}XiXj]

Where β represents regression coefficients and X signifies independent variables. Validation experiments confirm the model's accuracy, with deviations between predicted and actual yields under 1.5%. ANOVA (Analysis of Variance) identifies reactant ratio and catalyst loading as statistically significant factors (p<0.001), accounting for 89% of yield variability. Temperature-time interactions exhibit moderate significance (p<0.05), while other quadratic effects remain negligible [1] [2].

Table 2: D-Optimal Design Optimization Results for di-TMP Tetraester Synthesis

VariableRange StudiedOptimum ValueEffect on Yieldp-value
CPKO:di-TMP Ratio1.4:1 – 1.8:11.6:1Positive correlation up to 1.65:1<0.001
Catalyst (H₂SO₄)1.0 – 2.0 wt%1.7 wt%Positive effect up to 1.7%, negative beyond<0.001
Temperature140 – 160°C150°CStrong positive effect plateauing at 152°C0.013
Time3 – 6 hours4.6 hoursPositive effect up to 4.6h, insignificant beyond0.021
Interaction (Temp × Time)--Moderate synergistic effect0.047

Byproduct Isolation from Trimethylolpropane (TMP) Distillation

Di-TMP naturally occurs as a polymeric byproduct during industrial TMP production via the classical Conizarro process. This synthesis involves aldol condensation of n-butyraldehyde with formaldehyde under alkaline conditions (Ca(OH)₂), followed by cross-Cannizzaro reactions. During final vacuum distillation of crude TMP, high-boiling residues containing dimers and trimers of TMP accumulate. Di-TMP constitutes 5-15% of this residue, separable through precise fractional distillation due to its distinct boiling point of 215°C at 4 mmHg – notably higher than TMP's 289°C at atmospheric pressure [3] [8] [9].

The isolation protocol involves:

  • Initial evaporation: Removal of water and low-boiling impurities (<150°C)
  • Primary distillation: TMP recovery at 150–180°C (5–10 mmHg)
  • Residue processing: Heating the residual pitch to 190–220°C (1–5 mmHg)
  • Di-TMP crystallization: Cooling the distillate to 25–30°C, inducing crystallization
  • Recrystallization: Purification from toluene/hexane mixtures yields 97% pure di-TMP

Modern extractive distillation techniques employing solvents like xylene or o-xylene enhance separation efficiency by altering relative volatilities. Post-distillation, crystallization from toluene yields technical-grade di-TMP (purity >95%), with further upgrades to >98% achievable via recrystallization from non-polar solvents. Approximately 100–150 kg of di-TMP is recoverable per ton of TMP produced, transforming a waste stream into a high-value chemical [3] [7] [8].

Table 3: Byproducts of Industrial TMP Production and Isolation Characteristics

CompoundChemical NatureBoiling Point (°C at 4 mmHg)Proportion in Residue (%)Isolation MethodTypical Yield
TMPMonomeric alcohol160–16570–85Primary distillation850–900 kg/ton feed
Di-TMPDimeric ether-alcohol2155–15Vacuum distillation100–150 kg/ton feed
FormatesCalcium saltsDecomposes3–8Crystallization50–100 kg/ton feed
HydroxymethylbutyraldehydeAldol intermediate120–1301–3Solvent extraction20–40 kg/ton feed

Comparative Analysis of Feedstock Reactivity (Palm Kernel Oil vs. Fossil Derivatives)

Feedstock selection critically influences di-TMP ester performance, with crude palm kernel oil (CPKO) exhibiting superior reactivity in transesterification versus petroleum-derived alternatives. CPKO's fatty acid profile – dominated by medium-chain saturates (lauric acid, C12:0, 44.5%; myristic acid, C14:0, 16.9%) and monounsaturates (oleic acid, C18:1, 18.0%) – enables efficient esterification due to low steric hindrance and absence of polyunsaturated chains that promote side reactions. Consequently, CPKO achieves 94% fatty acid conversion under optimized conditions, outperforming fossil-based C18 carboxylic acids (typically 80–87% conversion) [1] [5] [6].

The resulting biolubricant exhibits distinct lubrication properties:

  • Kinematic viscosity: 111.6 cSt at 40°C and 18.1 cSt at 100°C
  • Viscosity index: 140.1 (exceeding mineral oil benchmarks of 90–100)
  • Pour point: -6°C (suitable for temperate climates)
  • Flash point: >365°C (surpassing petroleum-based ISO VG 100 fluids by >100°C)
  • Oxidative stability: 200°C onset temperature (attributed to β-hydrogen-free polyol structure)

These metrics qualify CPKO-derived di-TMP tetraesters as ISO VG 100-grade hydraulic fluids, particularly valuable in food-grade applications where accidental contamination risks exist. Fossil-derived equivalents, while achieving comparable viscosity indices (135–150), suffer from inherent biodegradability limitations (<45% in CEC-L-33-A-93 tests versus >80% for CPKO esters) and lower flash points (220–250°C), restricting their utility in high-temperature environments [1] [5] [6].

Table 4: Performance Comparison of di-TMP Esters from Palm Kernel Oil vs. Fossil Feedstocks

PropertyCPKO-di-TMP TetraesterFossil-Derived di-TMP TetraesterTest MethodSignificance
Kinematic Viscosity (40°C)111.6 cSt95–105 cStASTM D445Hydraulic system efficiency
Viscosity Index140.1135–150ASTM D2270Temperature stability
Pour Point-6°C-10 to -15°CASTM D97Low-temperature fluidity
Flash Point>365°C220–250°CASTM D92Fire resistance
Oxidative Stability200°C190–195°CASTM D942Service life
Biodegradability (28 days)>80%<45%CEC-L-33-A-93Environmental impact
Feedstock Conversion94%80–87%GC analysisProcess efficiency

Properties

CAS Number

23235-61-2

Product Name

Di(trimethylolpropane)

IUPAC Name

2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol

Molecular Formula

C12H26O5

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C12H26O5/c1-3-11(5-13,6-14)9-17-10-12(4-2,7-15)8-16/h13-16H,3-10H2,1-2H3

InChI Key

WMYINDVYGQKYMI-UHFFFAOYSA-N

SMILES

CCC(CO)(CO)COCC(CC)(CO)CO

Solubility

0.10 M

Canonical SMILES

CCC(CO)(CO)COCC(CC)(CO)CO

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